4-Chloro-2-methoxy-L-phenylalanine
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Overview
Description
4-Chloro-2-methoxy-L-phenylalanine is a non-proteinogenic amino acid derivative of phenylalanine It is characterized by the presence of a chlorine atom at the fourth position and a methoxy group at the second position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-methoxy-L-phenylalanine typically involves the chlorination and methoxylation of L-phenylalanine. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the fourth position of the phenyl ring. The methoxy group can be introduced using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process often includes purification steps such as recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-methoxy-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The chlorine atom can be reduced to form 2-methoxy-L-phenylalanine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products:
Oxidation: 4-Chloro-2-methoxybenzoic acid.
Reduction: 2-Methoxy-L-phenylalanine.
Substitution: Various substituted phenylalanine derivatives.
Scientific Research Applications
4-Chloro-2-methoxy-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its effects on enzyme activity and protein synthesis.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-L-phenylalanine involves its interaction with various molecular targets. It can inhibit the activity of enzymes such as tryptophan hydroxylase, which is involved in serotonin synthesis. This inhibition can lead to decreased serotonin levels, affecting various physiological processes.
Comparison with Similar Compounds
4-Chloro-L-phenylalanine: Similar structure but lacks the methoxy group.
2-Methoxy-L-phenylalanine: Similar structure but lacks the chlorine atom.
4-Chloro-2-nitro-L-phenylalanine: Contains a nitro group instead of a methoxy group.
Uniqueness: 4-Chloro-2-methoxy-L-phenylalanine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
(2S)-2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVNEIVGFSMKNQ-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)CC(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)Cl)C[C@@H](C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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